![molecular formula C25H28N2O5 B2480333 2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886154-82-1](/img/structure/B2480333.png)
2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves a multi-step process starting from methyl o-hydroxybenzoylpyruvate, which, when heated with N,N-dimethylethylenediamine and aromatic aldehydes, yields derivatives of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones in high yield. This synthesis route allows the production of a wide range of derivatives through the manipulation of starting materials and conditions (R. Vydzhak & S. Y. Panchishyn, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various analytical techniques, including X-ray diffraction (XRD) analysis. These studies provide insights into the crystal and molecular structure of the derivatives, revealing the arrangements of atoms and the conformation of the molecule in solid state (M. V. Dmitriev et al., 2011).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, expanding their applicability in synthetic chemistry. For instance, reactions involving cycloaddition with styrene have been documented, demonstrating the compound's reactivity and potential for creating novel chemical entities (P. Silaichev et al., 2012).
科学的研究の応用
Synthesis and Derivatives
The compound 2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, as part of a broader class of chemicals, is involved in the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs. These substances, synthesized from methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, offer a versatile range of derivatives for further chemical exploration (R. Vydzhak, S. Y. Panchishyn, 2010).
Application in Polymer Solar Cells
A novel n-type conjugated polyelectrolyte incorporating the dimethylamino functional group demonstrates significant potential in the realm of polymer solar cells (PSCs). This substance, applied as an electron transport layer, enhances the power conversion efficiency of PSCs through its high conductivity and ability to improve energy alignment at the cathode interface, showcasing the utility of such compounds in renewable energy technologies (Lin Hu et al., 2015).
Electrophilic Material in Polymer Solar Cells
Another application is found in polymer solar cells where an amine-based, alcohol-soluble fullerene derivative is used as both an acceptor and cathode interfacial material. This derivative showcases not only improved electron mobility but also aids in work function reduction of the cathode, facilitating a more efficient solar cell design (Menglan Lv et al., 2014).
Synthesis of Novel Heterocyclic Compounds
The compound has been utilized in the synthesis of novel heterocyclic compounds, including those with fused pyranone, furopyrrolone, and thienopyrrolone structures. These syntheses involve intramolecular cyclization and demonstrate the compound's versatility in forming complex heterocyclic systems, which could have implications for material science and pharmaceutical development (Merve Ergun et al., 2014).
Electronic and Optical Properties
Further research into pyrrole derivatives has led to the synthesis of compounds like ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, which exhibits notable electronic and optical properties. Studies on these properties highlight potential applications in non-linear optics (NLO) materials, suggesting the chemical's role in advancing photonic and electronic device technologies (R. N. Singh et al., 2014).
特性
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-methoxy-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)31-17-8-6-16(7-9-17)22-21-23(28)19-11-10-18(30-5)14-20(19)32-24(21)25(29)27(22)13-12-26(3)4/h6-11,14-15,22H,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCPCYIRSRPVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

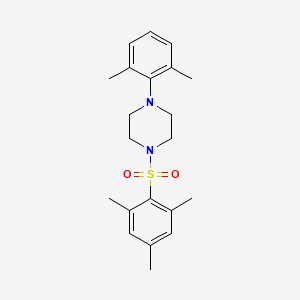

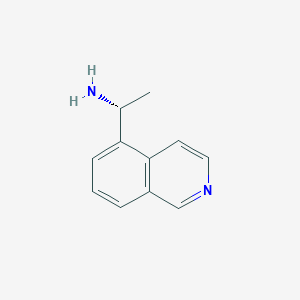
![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)
![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)

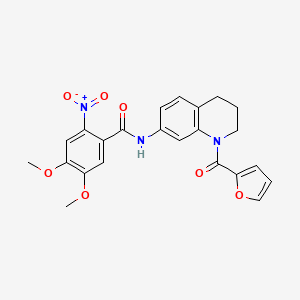
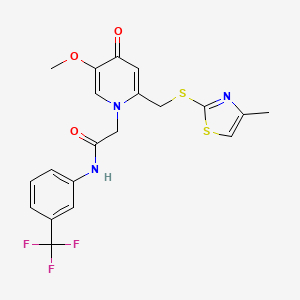
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2480266.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)
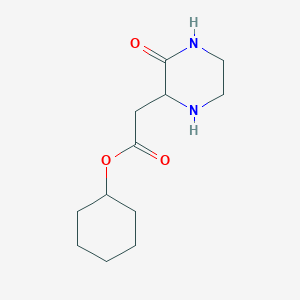


![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)